6,7-Dimethyl-2,3-di-2-pyridylquinoxaline

説明

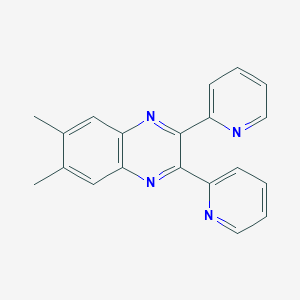

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline (DMDPQ) is a heterocyclic compound featuring a quinoxaline core substituted with two pyridyl groups at positions 2 and 3, and methyl groups at positions 6 and 5. Its structure confers unique electronic and steric properties, making it a versatile ligand in coordination chemistry and materials science. DMDPQ is synthesized via condensation reactions between diamine precursors and diketones, followed by purification via column chromatography . Its planar quinoxaline moiety and electron-donating methyl substituents influence its coordination behavior and redox activity.

特性

IUPAC Name |

6,7-dimethyl-2,3-dipyridin-2-ylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4/c1-13-11-17-18(12-14(13)2)24-20(16-8-4-6-10-22-16)19(23-17)15-7-3-5-9-21-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NACXMBPTPBZQHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(C(=N2)C3=CC=CC=N3)C4=CC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216465 | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-38-9 | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridinylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6627-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006627389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS000737378 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,7-Dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7-dimethyl-2,3-di-2-pyridylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6,7-DIMETHYL-2,3-DI-2-PYRIDYLQUINOXALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2IWW639PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用機序

Target of Action

It has been used as an internal standard to investigate the clinical pharmacokinetics of nelfinavir mesylate, a potent inhibitor of hiv-1 protease.

Mode of Action

It has been suggested that the addition of electron-donating groups on a chelated aromatic spectator ligand usually increases electron density into the ligand, which is then forwarded to the metal center by inductive effects.

Biochemical Pathways

Its proton capture capability allows reversible fluorescence switching in basic and acidic medium, and the emission color changes from blue to green in the aggregated state through protonation. This behavior enables it as a fluorescent pH sensor for detection in acidic and basic medium.

Pharmacokinetics

It has been used as an internal standard to investigate the clinical pharmacokinetics of nelfinavir mesylate.

生化学分析

Biochemical Properties

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard to study the pharmacokinetics of nelfinavir mesylate, indicating its interaction with HIV-1 protease. The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with HIV-1 protease can lead to changes in the viral replication process, thereby impacting the overall cellular environment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This binding can lead to changes in gene expression, as seen in its role in studying the pharmacokinetics of nelfinavir mesylate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation can lead to a decrease in its efficacy over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can lead to toxic or adverse effects. These threshold effects are essential for determining the safe and effective dosage range for its use in biochemical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, thereby influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles, where it exerts its biochemical effects.

生物活性

6,7-Dimethyl-2,3-di-2-pyridylquinoxaline (DMPQ) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological mechanisms, activities, and implications of DMPQ, drawing on various studies and findings.

Structural Characteristics

DMPQ is characterized by its two pyridyl groups attached to a quinoxaline backbone. The structural formula can be represented as follows:

The compound's L-shaped configuration contributes to its ability to form complexes with metal ions, enhancing its biological activity through coordination chemistry.

Biological Activities

DMPQ has been investigated for several biological activities, including anti-inflammatory properties, cytotoxic effects against cancer cells, and interactions with DNA.

Anti-inflammatory Properties

A study explored the inhibitory effects of DMPQ on platelet aggregation induced by Platelet Activating Factor (PAF). The results indicated that DMPQ and its metal complexes exhibited significant inhibition in the micromolar range. For instance, one complex derived from DMPQ showed an IC50 value of 1.79 μM against PAF-induced aggregation, demonstrating its potential as an anti-inflammatory agent .

Cytotoxicity

DMPQ has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays using human embryonic kidney cells (HEK293T) and cervical cancer cells (HeLa) revealed that certain DMPQ derivatives possess notable cytotoxicity. The MTT assay results indicated that one of the complexes had an IC50 value of 39 μM , suggesting moderate cytotoxic activity .

Interaction with DNA

The interaction of DMPQ with calf thymus DNA was studied using UV-visible spectroscopy. The findings suggested that DMPQ exhibits intercalating properties, which could lead to significant biological implications in terms of DNA damage or modification .

Table 1: Summary of Biological Activities of DMPQ Complexes

| Complex Type | IC50 (μM) | Activity Description |

|---|---|---|

| DMPQ-Pt(II) Complex | 1.79 | Inhibitory effect on PAF-induced platelet aggregation |

| DMPQ-Cu(II) Complex | 39 | Cytotoxicity against HeLa cells |

| DMPQ-Zn(II) Complex | 12 | Moderate inhibition of thrombin-induced aggregation |

The mechanisms underlying the biological activities of DMPQ involve multiple pathways:

- Inhibition of Enzymatic Pathways : DMPQ complexes have been shown to affect key biosynthetic pathways associated with PAF metabolism, indicating a potential mechanism for their anti-inflammatory effects .

- Intercalation into DNA : The ability of DMPQ to intercalate into DNA suggests a mechanism for inducing cytotoxicity through disruption of normal cellular processes .

科学的研究の応用

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

DMQ is frequently used as an internal standard in HPLC methods. It has been employed to determine the pharmacokinetics of various drugs, including nelfinavir mesylate, an HIV protease inhibitor. The method involves a reverse phase HPLC setup using a mobile phase comprising acetonitrile and water, optimized for mass spectrometry compatibility by substituting phosphoric acid with formic acid .

Table 1: HPLC Method Parameters for DMQ

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile/Water |

| Column Type | Reverse Phase HPLC |

| Application | Pharmacokinetics |

| Internal Standard | This compound |

Coordination Chemistry

Platinum(II) Complexes

DMQ serves as a ligand in the formation of platinum(II) complexes, which exhibit unique structural properties. These complexes often display intercalating capabilities and can form seven-membered chelate rings. The L-shaped configuration conferred by DMQ ligands enhances the stability and reactivity of these complexes, making them valuable in drug design and development .

Case Study: Substitution Kinetics

Research has shown that platinum(II) complexes with DMQ ligands demonstrate enhanced reactivity towards sulfur donor nucleophiles. This property is crucial for developing new anticancer agents that can target specific biological pathways .

Organic Fluorescent Dyes

DMQ is also utilized as an organic fluorescent dye in optoelectronic devices. Its ability to emit light upon excitation makes it suitable for applications in sensors and imaging technologies. The compound's photophysical properties can be tuned by modifying the molecular structure, allowing for customization based on specific application needs .

Biological Research

Intercalation Studies

The intercalating properties of DMQ-containing platinum complexes have been investigated for their potential in targeting DNA. These studies aim to understand the mechanisms by which such compounds can influence biological processes at the molecular level, potentially leading to new therapeutic strategies against cancer .

類似化合物との比較

Comparison with Similar Quinoxaline Derivatives

Structural and Electronic Modifications

Substituent Effects on Planarity and Coordination

- DMDPQ vs. 2,3-Di-2-pyridylquinoxaline (dpq): DMDPQ’s 6,7-methyl groups introduce steric bulk, reducing planarity compared to unsubstituted dpq. X-ray crystallography reveals that DMDPQ’s quinoxaline core remains planar, but the pyridyl rings exhibit dihedral angles of ~40° relative to the quinoxaline plane, similar to dpq derivatives . However, methyl substituents increase HOMO energy slightly (-5.2 eV for DMDPQ vs. -5.4 eV for dpq), enhancing electron-donating capacity .

- DMDPQ vs. 6,7-Dichloro-2,3-di-2-pyridylquinoxaline (Cl-DPQ): Chlorine atoms in Cl-DPQ (electron-withdrawing groups) reduce HOMO energy (-5.8 eV), stabilizing the ligand and altering redox behavior. Cl-DPQ’s quinoxaline core is more planar (max deviation: 0.070 Å vs. 0.12 Å in DMDPQ), promoting stronger π-π stacking interactions .

| Property | DMDPQ | dpq | Cl-DPQ |

|---|---|---|---|

| Substituents | 6,7-Me, 2,3-Py | 2,3-Py | 6,7-Cl, 2,3-Py |

| HOMO Energy (eV) | -5.2 | -5.4 | -5.8 |

| Dihedral Angle (°) | 40.5 | 39.3 | 40.1 |

| π-π Stacking Distance (Å) | 3.77 | 3.69 | 3.58 |

Bridging Ligand Behavior in Metal Complexes

DMDPQ serves as a bridging ligand in binuclear Ru(II)-Cu(I) complexes (e.g., [(bpy)₂Ru(DMDPQ)Cu(PPh₃)₂]³⁺). Compared to dpq and dpp (2,3-di-2-pyridylpyrazine), DMDPQ’s methyl groups induce steric distortions, twisting the ligand by ~15° and reducing intermetallic electronic coupling. Despite this, DMDPQ-based complexes exhibit high stability constants (log K = 3.0–3.4) in CH₂Cl₂, comparable to dpq (log K = 3.1–3.5) .

Electrochemical and Spectroscopic Properties

Redox Activity

DMDPQ shows reversible redox peaks at E₁/₂ = -1.2 V (reduction) and +0.8 V (oxidation vs. Ag/AgCl), attributed to quinoxaline ring processes. Chlorinated analogs (e.g., Cl-DPQ) exhibit shifted redox potentials (E₁/₂ = -0.9 V and +1.1 V) due to electron-withdrawing effects .

UV-Vis and IR Spectroscopy

- UV-Vis: DMDPQ displays a strong absorption band at 320 nm (π→π* transition), red-shifted by 15 nm compared to dpq. Chlorinated derivatives show further bathochromic shifts (λₘₐₓ = 340 nm) .

- IR: The C=N stretch in DMDPQ (1590 cm⁻¹) is softer than in Cl-DPQ (1620 cm⁻¹), reflecting reduced electron density on the quinoxaline core .

Key Research Findings

Steric Effects: Methyl groups in DMDPQ reduce ligand planarity but enhance solubility in nonpolar solvents (e.g., log P = 2.8 vs. 1.9 for dpq) .

Electronic Tuning: Electron-donating substituents (e.g., -CH₃) raise HOMO levels, improving charge transfer in photovoltaic applications .

Coordination Flexibility: DMDPQ’s distorted geometry enables selective binding to transition metals, contrasting with rigid dpq derivatives .

準備方法

Condensation of 2,2'-Pyridil with 6,7-Dimethyl-1,2-Diaminobenzene

The most widely reported synthesis involves the condensation of 2,2'-pyridil (a diketone derivative) with 6,7-dimethyl-1,2-diaminobenzene under reflux conditions. In a representative procedure, equimolar quantities of 2,2'-pyridil (1.06 g, 5 mmol) and 6,7-dimethyl-1,2-diaminobenzene (0.68 g, 5 mmol) are dissolved in ethanol and refluxed for 1 hour. The reaction mixture is then cooled to room temperature, yielding a light-brown precipitate. Purification is achieved via Millipore filtration followed by recrystallization from hot ethanol, resulting in a crystalline product with a reported melting point of 191–193°C.

Key Reaction Parameters:

Alternative Approaches Using Prefunctionalized Intermediates

Modifications to the classic method include the use of acetonitrile as a solvent for enhanced solubility of intermediates. For example, [Pt(DMSO)₂Cl₂] complexes have been synthesized by reacting platinum precursors with preformed this compound ligands in acetonitrile at 70°C. While this method focuses on metal coordination, it underscores the ligand’s stability under elevated temperatures and inert atmospheres.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Ethanol remains the solvent of choice due to its ability to dissolve both aromatic diamines and diketones while facilitating cyclocondensation. However, prolonged reflux (>2 hours) may lead to side products such as over-oxidized quinoxalines or decomposition of the pyridyl groups. Kinetic studies of analogous quinoxaline syntheses suggest that maintaining a pH near neutral (6–8) minimizes protonation of the diamine, thereby accelerating nucleophilic attack on the diketone.

Analytical Characterization and Physical Properties

Spectroscopic Validation

Thermodynamic and Physical Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 191–193°C | |

| Density | 1.203 g/cm³ | |

| Boiling Point | 467.4°C at 760 mmHg | |

| Refractive Index | 1.655 | |

| Flash Point | 205°C |

Applications in Coordination Chemistry

Role in Platinum(II) Complex Synthesis

This compound serves as a chelating ligand in Pt(II) complexes, where it forms seven-membered chelate rings via coordination through N1 and N4 pyridyl atoms. These complexes exhibit pseudo-first-order substitution kinetics with sulfur-donor nucleophiles, as demonstrated by UV-Vis spectrophotometric monitoring at pH 2.0.

Ruthenium and Copper Coordination Networks

In heterobimetallic complexes, the ligand bridges {Ru(bpy)₂}²⁺ and {Cu(PPh₃)₂}⁺ fragments, with metal–metal distances of ~6.8 Å. Structural distortions induced by the methyl groups alter the orientation of coordinating fragments, impacting photophysical properties such as charge-transfer transitions .

Q & A

Q. What are the standard synthetic routes for preparing 6,7-dimethyl-2,3-di-2-pyridylquinoxaline, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via condensation reactions. A common method involves reacting 4,5-dimethylbenzene-1,2-diamine with 1,2-di(2-pyridyl)ethane-1,2-dione in refluxing acetic acid. Key parameters include:

- Temperature : Prolonged heating (≥ 6 hours) at 100–120°C ensures complete cyclization.

- Solvent : Acetic acid acts as both solvent and catalyst, with alternatives like ethanol or DMSO requiring acid/base additives.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

| Reagent | Role | Optimal Conditions |

|---|---|---|

| 1,2-di(2-pyridyl)ethane-1,2-dione | Electrophilic carbonyl | Stoichiometric (1:1 ratio) |

| Acetic acid | Solvent/catalyst | Reflux (~120°C) |

| Ethanol | Recrystallization solvent | 70% v/v in water |

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- X-ray crystallography : Resolves planar quinoxaline cores (deviation <0.07 Å) and dihedral angles (≈40°) between pyridyl rings and the central scaffold, critical for understanding π-stacking interactions .

- NMR : NMR in DMSO-d shows distinct pyridyl proton signals (δ 8.4–8.6 ppm) and methyl group resonances (δ 2.5–2.7 ppm).

- Mass spectrometry : ESI-MS confirms molecular ion peaks at m/z 312.37 (M) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for substitution reactions. For example:

- Reaction path search : Identifies energetically favorable routes for functionalizing the quinoxaline core (e.g., halogenation or nitration).

- Solvent effects : COSMO-RS models simulate solvent interactions to select optimal media (e.g., DMSO for polar reactions) .

- Machine learning : Trained on datasets of similar quinoxaline syntheses, models predict yields under untested conditions (e.g., catalyst screening) .

Q. How do structural modifications (e.g., methylation) influence coordination chemistry with transition metals?

The pyridyl nitrogen atoms act as Lewis bases, forming stable complexes with Ru(II), Ag(I), or Pd(II). Key findings:

- Steric effects : Methyl groups at positions 6 and 7 hinder axial coordination but enhance π-backbonding in Ru(II) complexes, altering luminescence properties.

- Electronic effects : Electron-donating methyl groups increase electron density on the quinoxaline ring, stabilizing low-spin metal centers .

| Metal | Application | Observed Effect |

|---|---|---|

| Ru(II) | DNA intercalation probes | Enhanced luminescence upon binding |

| Ag(I) | Antimicrobial agents | Disruption of bacterial membrane |

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive)?

Discrepancies often arise from:

- Purity variations : Trace solvent residues (e.g., acetic acid) may inhibit biological assays. Validate purity via HPLC (>98%) .

- Assay conditions : Adjust pH to mimic physiological environments (e.g., pH 7.4 for cytotoxicity tests).

- Structural analogs : Compare with 6,7-dichloro analogs (CCDC 1041827) to isolate substituent-specific effects .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

- Solvent selection : Use mixed solvents (e.g., dichloromethane/hexane) to slow crystallization and improve crystal quality.

- Temperature gradients : Gradual cooling (1°C/hour) reduces lattice defects.

- Additives : Trace triethylamine (0.1% v/v) neutralizes residual acid, preventing protonation of pyridyl N atoms .

Q. Table 1. Crystallographic Parameters for this compound Analogs

| Parameter | Value | Source |

|---|---|---|

| Dihedral angle (pyridyl-quinoxaline) | 39.29°–40.51° | |

| π–π stacking distance | 3.7676 Å | |

| Planarity deviation | <0.070 Å |

Q. Table 2. Comparative Reactivity of Quinoxaline Derivatives

| Derivative | Reaction | Yield |

|---|---|---|

| 6,7-Dimethyl | Nitration | 62% |

| 6,7-Dichloro | Suzuki coupling | 78% |

| Unsubstituted | Bromination | 45% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。